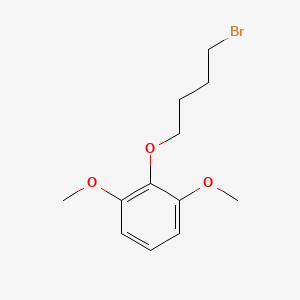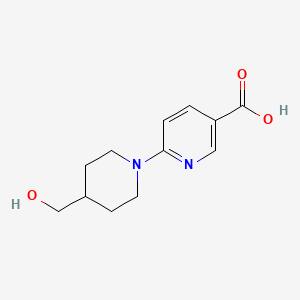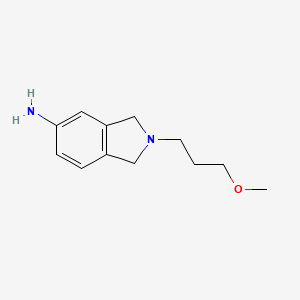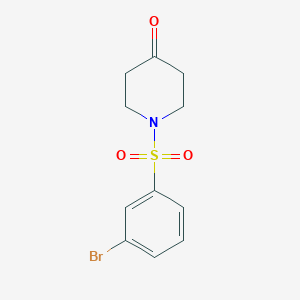
2-(4-Bromobutoxy)-1,3-dimethoxybenzene
Vue d'ensemble
Description
“2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is a chemical compound that contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions, and a 4-bromobutoxy group (-O(CH2)4Br) at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 1,3-dimethoxybenzene with 4-bromobutyl bromide in the presence of a base. This would result in the substitution of a hydrogen atom on the benzene ring with the 4-bromobutoxy group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with two methoxy groups and one 4-bromobutoxy group attached. The bromine atom on the 4-bromobutoxy group is a good leaving group, making this compound potentially reactive .Chemical Reactions Analysis
As a brominated compound, “this compound” could undergo various reactions such as nucleophilic substitution or elimination. The bromine atom could be replaced by other groups in a substitution reaction, or it could be removed along with a hydrogen atom in an elimination reaction to form a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a brominated compound, it would likely be relatively heavy and could have a higher boiling point than similar compounds without bromine .Applications De Recherche Scientifique
Molecular Interactions and Thermochemical Studies
Studies on dimethoxybenzenes, including compounds similar to "2-(4-Bromobutoxy)-1,3-dimethoxybenzene," have focused on understanding their molecular interactions, such as hydrogen bonding, and thermochemical properties. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols and dimethoxybenzenes to understand their inter- and intramolecular hydrogen bonding and their effects on molecular stability and reactions. These insights are crucial for designing molecules with desired stability and reactivity for various scientific and industrial applications (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).
Organic Synthesis and Functional Materials
The regioselective bromination of dimethoxybenzene derivatives and their conversion into functional materials highlight the synthetic utility of these compounds. Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions, leading to bromination products with potential applications in synthesizing new materials, including sulfur-functionalized benzoquinones. Such research underscores the role of dimethoxybenzene derivatives in synthesizing novel materials with potential applications in electronics, photonics, and as intermediates in organic synthesis (Aitken, Siddharth J. Jethwa, N. Richardson, & A. Slawin, 2016).
Energy Storage and Conversion
Dimethoxybenzene derivatives have also been investigated for their potential applications in energy storage and conversion technologies. Feng et al. (2007) studied a dimethoxybenzene derivative as a redox shuttle for overcharge protection in lithium-ion batteries, showcasing the compound's effectiveness in enhancing battery safety without compromising performance. This research indicates the potential of dimethoxybenzene derivatives in developing safer and more efficient energy storage systems (Feng, X. Ai, Y. L. Cao, & H. Yang, 2007).
Environmental and Biological Applications
The oxidative degradation of lignin models, including dimethoxybenzenes, by Mvula et al. (2009), provides insights into the environmental behavior and biodegradability of these compounds. Understanding the degradation pathways of such molecules is essential for assessing their environmental impact and for developing biodegradable materials with reduced ecological footprints. This research contributes to the broader efforts in green chemistry and environmental sustainability (Mvula, S. Naumov, & C. von Sonntag, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromobutoxy)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKSTAKHWMOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)

![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)


![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)


amine](/img/structure/B1461414.png)
